[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine
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Overview
Description
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-pyrazole with formaldehyde and a methylating agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanamine: can be compared with other similar compounds in the pyrazole family:
3-(propan-2-yl)-1H-pyrazole: Lacks the methylamine group, which may affect its reactivity and biological activity.
1-methyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but without the methanamine group, leading to different chemical properties and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)8-4-7(5-9)11(3)10-8/h4,6H,5,9H2,1-3H3 |
InChI Key |
BXHVSBCLHQBLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CN)C |
Origin of Product |
United States |
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